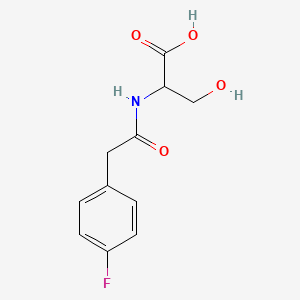

(2-(4-Fluorophenyl)acetyl)serine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO4 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17) |

InChI Key |

VDWQDGFQPOZFJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F |

Origin of Product |

United States |

Molecular and Cellular Biological Investigations of 2 4 Fluorophenyl Acetyl Serine

Identification and Characterization of Molecular Targets

It was hypothesized that (2-(4-Fluorophenyl)acetyl)serine, due to its structural components—a serine moiety and a 4-fluorophenylacetyl group—might interact with enzymes that utilize serine.

Interactions with Serine-Utilizing Enzymes (e.g., Serine Acetyltransferase, Serine Proteases)

Serine acetyltransferase is a crucial enzyme in the cysteine biosynthesis pathway, where it catalyzes the acetylation of L-serine. google.comacs.org This enzyme often forms a complex with O-acetylserine sulfhydrylase. google.comnih.govunifi.it The interaction between these two enzymes is a key regulatory point in the pathway, with O-acetylserine itself playing a role in the dissociation of this complex. acs.org

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue being essential for their catalytic activity. nih.govgoogle.com These enzymes are involved in a multitude of physiological processes, and their inhibition is a target for various therapeutic interventions. The mechanism of action of serine proteases involves a catalytic triad (B1167595) of amino acids, including serine, which acts as a nucleophile. google.com

Elucidation of Receptor Binding Profiles

Beyond enzymes, many biologically active molecules exert their effects by binding to specific receptors on cell surfaces or within the cell. The investigation would have aimed to identify any such receptor interactions for (2-(4-Fluorophenyl)acetyl)serine.

Mechanism of Action Studies at the Molecular Level

Understanding the precise way a compound interacts with its molecular targets is fundamental to pharmacology and molecular biology.

Enzyme Inhibition Kinetics and Characterization

Should (2-(4-Fluorophenyl)acetyl)serine act as an enzyme inhibitor, detailed kinetic studies would be necessary to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key parameters such as the inhibition constant (Ki).

Allosteric Modulation and Ligand-Receptor Interactions

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its natural ligand. This can be a subtle but powerful mechanism of action.

Cellular Pathway Modulation

Ultimately, the molecular interactions of a compound lead to changes in cellular signaling pathways. An investigation in this area would seek to identify which pathways are affected by (2-(4-Fluorophenyl)acetyl)serine, potentially impacting processes like cell growth, differentiation, or metabolism. The serine biosynthesis pathway itself is intricately linked to central carbon metabolism and is often upregulated in proliferating cells. unifi.it

Structure-Activity Relationship (SAR) Studies of (2-(4-Fluorophenyl)acetyl)serine Analogues

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For (2-(4-Fluorophenyl)acetyl)serine, SAR studies would systematically explore how modifications to its core components affect its interaction with biological targets.

The introduction of fluorine into drug candidates is a widely used strategy to enhance various pharmacological properties. The presence of a fluorine atom at the para-position of the phenyl ring in (2-(4-Fluorophenyl)acetyl)serine is a deliberate design choice that can profoundly influence its biological profile.

Fluorination is known to modulate several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound in vivo. For instance, strategic fluorination of a pyrazolo[1,5-a]pyrimidine-based inhibitor led to reduced in vivo metabolism and an improved pharmacokinetic profile. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing its interaction with the binding pocket of a target protein. It can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions. Studies on histone deacetylase inhibitors have shown that the introduction of a 4-fluorophenyl substituent can lead to more potent inhibition compared to the non-fluorinated parent compound. nih.gov

Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity, which can enhance membrane permeability, multiple fluorine substitutions can sometimes decrease it. nih.gov

To illustrate the potential impact of fluorination, a hypothetical SAR table for (2-(4-Fluorophenyl)acetyl)serine analogues is presented below. This table is based on general principles and does not represent actual experimental data for this specific compound.

| Analogue | Modification | Predicted Biological Activity | Predicted Binding Affinity |

| 1 | Unsubstituted Phenyl | Moderate | Moderate |

| 2 | 4-Fluorophenyl (Parent) | Potentially High | Potentially High |

| 3 | 4-Chlorophenyl | Potentially Moderate to High | Potentially Moderate to High |

| 4 | 4-Methoxyphenyl | Potentially Moderate | Potentially Moderate |

| 5 | 2,4-Difluorophenyl | Potentially High | Potentially High |

Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Substitutions

The serine residue in (2-(4-Fluorophenyl)acetyl)serine provides several key functional groups that are crucial for target recognition and binding. The hydroxyl (-OH) and carboxyl (-COOH) groups of the serine side chain can act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the active site of a target protein.

The importance of the serine side chain is well-established in enzymology. For example, serine proteases utilize a catalytic triad, which includes a serine residue, to hydrolyze peptide bonds. nih.gov In the context of inhibitors, the serine moiety can mimic the natural substrate, leading to competitive inhibition.

Modification of the serine side chain would be a critical aspect of SAR studies. The following table outlines potential modifications and their predicted effects on activity, again based on general principles.

| Analogue | Modification of Serine | Predicted Role in Target Recognition |

| A | O-Methyl Serine | Reduced hydrogen bonding capability of the hydroxyl group. |

| B | Homoserine | Altered spatial arrangement of the hydroxyl group. |

| C | Threonine | Introduction of a methyl group, potentially leading to steric hindrance or favorable hydrophobic interactions. |

| D | Aspartic Acid | Replacement of the hydroxyl with a carboxyl group, altering the charge and hydrogen bonding potential. |

Table 2: Hypothetical Role of Serine Side Chain Modifications

Studies on the β2-adrenergic receptor have highlighted the critical role of serine residues in ligand binding, where mutations of specific serines to alanine (B10760859) (removing the hydroxyl group) significantly reduced agonist binding affinity and potency. nih.gov This underscores the potential importance of the serine hydroxyl group in (2-(4-Fluorophenyl)acetyl)serine for target interaction.

Conformational analysis and ligand-target docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its binding mode within a biological target. nih.govmdpi.com

For (2-(4-Fluorophenyl)acetyl)serine, conformational analysis would aim to identify the low-energy conformations of the molecule. The flexibility of the acetyl-serine linker allows for multiple rotational possibilities, and understanding the preferred conformations is key to predicting how the molecule will present itself to a binding site. The strong inductive effect of the fluoro group can influence the puckering of a pyrrolidine (B122466) ring in fluorinated prolines, suggesting that the 4-fluorophenyl group could similarly influence the conformational preferences of the entire molecule. nih.gov

Ligand-target docking simulations would then take these conformations and virtually screen them against the binding pocket of a known or hypothesized biological target. These simulations can provide valuable insights into:

Binding Pose: The most likely orientation of the ligand within the active site.

Key Interactions: The specific amino acid residues involved in binding, such as those forming hydrogen bonds, electrostatic interactions, or hydrophobic contacts. mdpi.com

Binding Energy: A calculated score that estimates the affinity of the ligand for the target.

Successful docking studies can guide the rational design of more potent and selective analogues. For example, if a simulation reveals an unoccupied hydrophobic pocket near the 4-fluorophenyl group, a medicinal chemist might design a new analogue with a larger hydrophobic substituent at that position to improve binding affinity. mdpi.com

Preclinical Pharmacological and Metabolic Profiling of 2 4 Fluorophenyl Acetyl Serine

In Vitro Biological Efficacy Assessments

In vitro studies are crucial for determining the preliminary biological activity and mechanism of action of a new chemical entity. For (2-(4-Fluorophenyl)acetyl)serine, these assessments would typically involve cell-based assays to determine its functional effects and enzyme assays to identify specific molecular targets.

Cell-based assays are utilized to observe the effects of a compound on whole, living cells. While specific cell-based assay data for (2-(4-Fluorophenyl)acetyl)serine is not extensively documented in publicly available literature, the functional group suggests potential areas of investigation. For instance, compounds containing a 4-fluorophenyl moiety have been investigated for various activities, including as inhibitors of efflux pumps in cancer cells. nih.gov A hypothetical cell-based assay for (2-(4-Fluorophenyl)acetyl)serine could involve its evaluation in P-glycoprotein overexpressing human adenocarcinoma LS-180 cells using a rhodamine 123 efflux assay to determine if it can reverse multidrug resistance. nih.gov

Another avenue for cell-based assays would be to investigate its effects on neuronal cells, given that some molecules with a 4-fluorophenyl group have shown activity as 5-HT(2A) receptor inverse agonists. nih.govresearchgate.net In such a scenario, a receptor selection and amplification technology (R-SAT) assay could be employed to measure its functional activity at this receptor. nih.govresearchgate.net

Enzyme assays are fundamental in defining the specific biochemical pathways a compound may modulate. The structure of (2-(4-Fluorophenyl)acetyl)serine, an acylated amino acid, suggests it could be a substrate or inhibitor for various enzymes.

Serine Hydrolase Inhibition: A key area of investigation would be its potential to inhibit serine hydrolases. These enzymes are a large and diverse class involved in numerous physiological processes. Notably, certain serine hydrolases in pathogens like Staphylococcus aureus are considered important for virulence and biofilm formation. nih.gov High-throughput screening of covalent electrophiles has been used to identify inhibitors of S. aureus serine hydrolases such as FphB, FphE, and FphH. nih.gov An enzyme assay for (2-(4-Fluorophenyl)acetyl)serine could therefore involve incubating the compound with recombinant serine hydrolases and measuring the residual enzyme activity.

Other Enzyme Interactions: Given the serine component, its interaction with enzymes involved in serine metabolism, such as serine hydroxymethyltransferase, could be another focus. nih.gov An HPLC-based fluorometric assay could be adapted to investigate such potential interactions. nih.gov Furthermore, the acetyl group suggests a possible interaction with deacetylases like histone deacetylases (HDACs), which can be profiled using enzyme-coupled assays that measure acetate (B1210297) production. nih.gov

Table 1: Potential Enzyme Targets and Assay Methods for (2-(4-Fluorophenyl)acetyl)serine

| Enzyme Class/Target | Potential Role | Example Assay Method |

| Serine Hydrolases (e.g., in S. aureus) | Inhibition of bacterial virulence | High-throughput screening with fluorogenic substrates |

| Serine Hydroxymethyltransferase | Modulation of one-carbon metabolism | HPLC-based fluorometric assay nih.gov |

| Histone Deacetylases (HDACs) | Epigenetic regulation | Enzyme-coupled acetate production assay nih.gov |

In Vivo Preclinical Model Studies

Following in vitro characterization, the efficacy of a compound is evaluated in living organisms. This step is critical to understand its physiological effects in a complex biological system.

The selection of an appropriate animal model is dictated by the intended therapeutic application of the compound. Based on the potential activities suggested by its structure and in vitro profiling, several models could be relevant.

Infectious Disease Models: If in vitro studies indicate antibacterial activity, particularly against S. aureus, a murine model of infection would be appropriate. This could involve establishing a skin and soft tissue infection or a systemic infection to evaluate the compound's ability to reduce bacterial burden and improve survival. nih.gov

Neurological Disease Models: Should the compound demonstrate activity at neuronal receptors like the 5-HT(2A) receptor, models of neuropsychiatric or neurodegenerative disorders would be employed. For example, to assess antipsychotic-like efficacy, one could use a rat model where head-twitch behavior is induced by a 5-HT(2A) receptor agonist. nih.govresearchgate.net For neurodegenerative conditions like Parkinson's disease, neurotoxin-based models (e.g., using MPTP in mice) or genetic models could be utilized to assess neuroprotective effects. nih.gov

Direct assessment of a compound's effect on whole organisms, such as bacteria, is a fundamental preclinical study.

Bacterial Growth Inhibition: The antibacterial potential of (2-(4-Fluorophenyl)acetyl)serine can be directly tested through bacterial growth inhibition assays. nih.gov This would involve determining the minimum inhibitory concentration (MIC) against various bacterial strains, including clinically relevant pathogens like Staphylococcus aureus. nih.gov A significant reduction in the MIC of an existing antibiotic when used in combination with the compound would suggest its potential as an efflux pump inhibitor. nih.gov For instance, a related compound with a 4-fluorophenyl group demonstrated a significant reduction in the MIC of ciprofloxacin (B1669076) against S. aureus. nih.gov

Table 2: Example of a Hypothetical Bacterial Growth Inhibition Study

| Bacterial Strain | Compound Concentration (µM) | Fold Reduction in Ciprofloxacin MIC |

| Staphylococcus aureus (NorA overexpressing) | 6.25 | 4-fold nih.gov |

| 50 | 8-fold nih.gov |

Metabolic Fate and Preclinical Pharmacokinetic Considerations

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of preclinical development.

The metabolic fate of (2-(4-Fluorophenyl)acetyl)serine would be influenced by its two main components: the serine backbone and the (4-fluorophenyl)acetyl group. Serine itself is a non-essential amino acid with well-established metabolic pathways, including its role in one-carbon metabolism and the synthesis of other amino acids and nucleotides. researchgate.netnih.gov The addition of the acetyl and 4-fluorophenyl groups would likely subject the compound to phase I and phase II metabolic reactions.

Phase I Metabolism: This could involve hydrolysis of the amide bond, separating the (4-fluorophenyl)acetic acid from the serine. The fluorophenyl group may undergo hydroxylation mediated by cytochrome P450 enzymes.

Phase II Metabolism: The resulting metabolites, as well as the parent compound, could then be conjugated with polar molecules such as glucuronic acid or sulfate (B86663) to facilitate excretion.

Preclinical pharmacokinetic studies in animal models (e.g., rats, mice) would be essential to determine key parameters such as oral bioavailability, plasma protein binding, and clearance. nih.govnih.gov For example, studies on other compounds with a 4-fluorophenyl group have shown variable oral bioavailability. nih.gov Permeability and solubility assays would also be conducted to predict its absorption characteristics. nih.gov

Table 3: Common Preclinical Pharmacokinetic Parameters

| Parameter | Description |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Plasma Protein Binding (%) | The degree to which a drug attaches to proteins within the blood. |

| Clearance (mL/min/kg) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

Biotransformation Pathways of (2-(4-Fluorophenyl)acetyl)serine

The metabolism of (2-(4-Fluorophenyl)acetyl)serine is anticipated to proceed through several key biotransformation reactions, primarily involving the hydrolysis of its amide bond and subsequent metabolism of its constituent parts.

The principal metabolic pathway is likely the enzymatic hydrolysis of the amide linkage connecting 4-fluorophenylacetic acid and serine. This reaction would be catalyzed by various hydrolases, such as amidases or proteases, present in the liver and other tissues. This cleavage would yield two primary metabolites: 4-fluorophenylacetic acid and L-serine, which would then enter their respective metabolic pathways.

The released L-serine would join the endogenous amino acid pool. As a central component of cellular metabolism, serine plays a crucial role in the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and is a key contributor to one-carbon metabolism, which is vital for nucleotide biosynthesis. nih.gov The serine-glycine-one-carbon (SGOC) metabolic pathway is essential for cell proliferation and survival. nih.gov

The 4-fluorophenylacetic acid metabolite would likely undergo further biotransformation. Metabolism of compounds containing a 4-fluoroaniline (B128567) structure has shown pathways involving hydroxylation at positions ortho or para to the amino group. nih.gov While the acetyl group in (2-(4-Fluorophenyl)acetyl)serine is different, hydroxylation of the aromatic ring by cytochrome P450 (CYP) enzymes is a common metabolic route. Furthermore, studies on related fluorinated aromatic compounds have demonstrated that the fluorine substituent can be metabolically labile, potentially leading to a defluorination process. nih.gov This could result in the formation of 4-hydroxyphenylacetic acid. These hydroxylated metabolites are then typically conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Table 1: Predicted Biotransformation Pathways and Metabolites

| Predicted Pathway | Enzyme Class | Precursor | Resulting Metabolite(s) |

|---|---|---|---|

| Amide Bond Hydrolysis | Hydrolases (e.g., Amidases) | (2-(4-Fluorophenyl)acetyl)serine | 4-fluorophenylacetic acid, L-Serine |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 4-fluorophenylacetic acid | Hydroxylated 4-fluorophenylacetic acid |

| Defluorination/Hydroxylation | Cytochrome P450 (CYP) | 4-fluorophenylacetic acid | 4-hydroxyphenylacetic acid |

| Entry into Amino Acid Pool | Various metabolic enzymes | L-Serine | Glycine, Cysteine, components for nucleotide synthesis |

This table is based on predicted pathways derived from the metabolism of structurally related compounds.

Absorption and Distribution Studies in Preclinical Models

However, the absorption and distribution characteristics can be inferred from its structure. As an N-acylated amino acid, its polarity is intermediate. The serine component may allow for interaction with amino acid transporters in the gastrointestinal tract and at the blood-brain barrier, potentially influencing its absorption and distribution.

For context, studies on the individual components show that L-serine is readily absorbed. In rats, orally administered d-serine (B559539) was found to have a high bioavailability of 94 ± 27%. nih.gov In mice, orally administered d-serine was also absorbed rapidly, although its plasma levels were significantly influenced by the metabolic enzyme D-amino acid oxidase. researchgate.netnih.gov Studies on a related compound, 4-acetylaminophenylacetic acid, in rats showed that after oral administration, it was absorbed and distributed to various tissues, and was also shown to be transferred across the placenta and into milk. These findings for related structures suggest that (2-(4-Fluorophenyl)acetyl)serine may be orally bioavailable, but its specific characteristics would depend on its affinity for various transporters and its metabolic stability in the gut and liver.

Impact of Molecular Structure on Metabolic Stability

Amide Linkage: The amide bond is a key site of metabolic vulnerability. It is susceptible to hydrolysis by a wide range of amidase and protease enzymes in the body, particularly in the liver, intestine, and plasma. The rate of this hydrolysis would be a primary determinant of the compound's biological half-life.

4-Fluorophenyl Moiety: The aromatic ring is a target for Phase I metabolism by CYP enzymes. The fluorine atom at the para-position is an electron-withdrawing group that can influence the electronic properties of the ring. While halogenation can sometimes block metabolism at the site of substitution, aromatic fluorine substituents can also be subject to metabolic defluorination, a process that can lead to the formation of reactive metabolites. nih.gov

Serine Backbone: As a natural amino acid, the serine portion of the molecule makes it recognizable to a host of metabolic enzymes. Following the likely primary metabolic step of amide hydrolysis, the released serine would be rapidly metabolized through pathways such as the serine-glycine-one-carbon (SGOC) pathway. nih.gov The presence of the serine backbone could also make the parent compound a substrate for various transporters, affecting its cellular uptake and availability to metabolic enzymes.

Table 2: Influence of Structural Features on Predicted Metabolic Stability

| Structural Feature | Potential Metabolic Reaction | Predicted Impact on Stability |

|---|---|---|

| Amide Bond | Hydrolysis by amidases/proteases | Major determinant of stability; likely point of metabolic cleavage. |

| 4-Fluorophenyl Ring | Aromatic hydroxylation by CYP enzymes | Susceptible to Phase I metabolism, potentially limiting stability. |

| Para-Fluorine Atom | Potential for metabolic defluorination | May be a site of metabolic attack, despite being a halogen. |

This table outlines predicted impacts based on general metabolic principles and data from related compounds.

Advanced Research Methodologies Applied to 2 4 Fluorophenyl Acetyl Serine

Spectroscopic and Spectrometric Techniques for Mechanistic Insights

To unravel the intricate details of how (2-(4-Fluorophenyl)acetyl)serine interacts with biological systems, a suite of spectroscopic and spectrometric techniques is employed. These methods provide critical data on the compound's structural features and how they change upon binding to a target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for these investigations. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, is fundamental for confirming the chemical structure of (2-(4-Fluorophenyl)acetyl)serine. More advanced two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the precise assignment of all proton and carbon signals, which is essential for understanding the compound's conformation in solution.

When studying the interaction of (2-(4-Fluorophenyl)acetyl)serine with a biological target, such as an enzyme, techniques like Saturation Transfer Difference (STD) NMR are invaluable. STD-NMR can identify the specific protons of the compound that are in close contact with the target protein, thereby mapping the binding epitope.

Mass spectrometry (MS) provides complementary information. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of (2-(4-Fluorophenyl)acetyl)serine with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for studying the compound's metabolism and identifying any resulting metabolites. Furthermore, techniques like native mass spectrometry can be used to study the non-covalent complex formed between (2-(4-Fluorophenyl)acetyl)serine and its target protein, providing information on the stoichiometry and affinity of the interaction.

X-ray crystallography offers the ultimate resolution for visualizing the binding of (2-(4-Fluorophenyl)acetyl)serine to its target. By obtaining a crystal structure of the ligand-target complex, researchers can observe the precise three-dimensional arrangement of atoms at the binding site. This provides a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity.

| Technique | Information Gained |

| 1D NMR (¹H, ¹³C) | Confirmation of chemical structure and purity. |

| 2D NMR (COSY, HSQC) | Detailed structural assignment and conformational analysis. |

| STD-NMR | Identification of the binding epitope when interacting with a target. |

| HRMS | Accurate mass determination and elemental composition. |

| LC-MS | Metabolic profiling and identification of metabolites. |

| Native MS | Stoichiometry and affinity of ligand-target complexes. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable in modern drug discovery and chemical biology, providing insights that complement experimental data and guide further research.

In silico screening allows for the rapid evaluation of large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. Starting with the core scaffold of (2-(4-Fluorophenyl)acetyl)serine, computational chemists can design and screen thousands of virtual derivatives. This process typically involves docking these virtual compounds into the known binding site of a target protein. The docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity.

This approach enables the exploration of a vast chemical space that would be impractical to synthesize and test experimentally. The results of in silico screening can prioritize a smaller, more manageable set of derivatives for synthesis and biological evaluation. For example, modifications to the fluorophenyl ring or the serine moiety can be systematically explored to identify substitutions that enhance binding affinity or improve other properties like selectivity.

While docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms in the ligand-target complex over time, providing valuable insights into the stability of the complex and the nature of the interactions.

By simulating the behavior of the (2-(4-Fluorophenyl)acetyl)serine-target complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other. These simulations can reveal the role of water molecules in mediating the interaction and can help to identify key amino acid residues in the binding site that are critical for affinity and selectivity. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's potency than docking scores alone.

| Computational Method | Application |

| In Silico Screening | Virtual evaluation of large compound libraries to identify potential binders. |

| Molecular Docking | Prediction of binding mode and estimation of binding affinity. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-target complex to assess stability and interaction details. |

| Free Energy Calculations | More accurate prediction of binding affinity. |

Radiochemical Labeling and Tracing in Biological Systems

To understand the fate of (2-(4-Fluorophenyl)acetyl)serine within a living organism, radiochemical labeling is a powerful technique. This involves replacing one of the atoms in the molecule with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The radiolabeled compound is chemically identical to the unlabeled version and will behave in the same way biologically.

The introduction of a radiolabel allows for highly sensitive detection of the compound and its metabolites in various tissues and fluids. Following administration of the radiolabeled (2-(4-Fluorophenyl)acetyl)serine to an animal model, techniques like quantitative whole-body autoradiography (QWBA) can be used to visualize the distribution of the compound throughout the body over time. This provides a comprehensive picture of which organs and tissues the compound accumulates in.

Furthermore, by analyzing samples of blood, urine, and feces using techniques like liquid scintillation counting and radio-HPLC, researchers can quantify the rates of absorption, metabolism, and excretion of the compound. This information is crucial for understanding the pharmacokinetic profile of (2-(4-Fluorophenyl)acetyl)serine and is essential for its further development.

| Radiochemical Technique | Purpose |

| Radiosynthesis with ¹⁴C or ³H | Preparation of a traceable version of the compound. |

| Quantitative Whole-Body Autoradiography (QWBA) | Visualization of the compound's distribution in tissues. |

| Liquid Scintillation Counting | Quantification of radioactivity in biological samples. |

| Radio-HPLC | Separation and quantification of the parent compound and its radiolabeled metabolites. |

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl Acetyl Serine

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

The unique chemical structure of (2-(4-Fluorophenyl)acetyl)serine, combining a fluorinated phenyl group with an acetylated serine moiety, suggests a broad spectrum of potential therapeutic applications. Future preclinical research will be pivotal in identifying and validating these potential uses. Drawing parallels from structurally related compounds, several key areas warrant investigation.

One of the most promising avenues is in oncology . The serine metabolic pathway is often dysregulated in cancer cells, making it a prime target for therapeutic intervention. Preclinical studies on other serine analogues have demonstrated their ability to interfere with cancer cell proliferation and survival. Therefore, it is hypothesized that (2-(4-Fluorophenyl)acetyl)serine could exhibit similar anti-cancer properties. Initial in vitro studies will likely involve screening the compound against a panel of cancer cell lines to assess its cytotoxic and cytostatic effects. Subsequent in vivo studies in animal models of cancer will be crucial to evaluate its anti-tumor efficacy and to understand its mechanism of action in a complex biological system.

Another area of significant interest is neurodegenerative diseases . The presence of the 4-fluorophenyl group is a common feature in many centrally acting drugs, as fluorine substitution can enhance blood-brain barrier permeability. This suggests that (2-(4-Fluorophenyl)acetyl)serine may have the potential to reach therapeutic concentrations in the brain. Preclinical models of diseases such as Alzheimer's and Parkinson's will be instrumental in exploring the neuroprotective potential of this compound. Key parameters to be assessed will include its ability to mitigate neuronal cell death, reduce neuroinflammation, and improve cognitive and motor functions in these models.

Furthermore, the N-acyl-serine scaffold has been associated with anti-inflammatory properties. Preclinical investigations will aim to determine if (2-(4-Fluorophenyl)acetyl)serine can modulate inflammatory pathways. In vitro assays using immune cells, such as macrophages and lymphocytes, will be employed to study its effects on the production of inflammatory mediators. Animal models of inflammatory conditions, such as arthritis or inflammatory bowel disease, will provide a more comprehensive understanding of its potential as an anti-inflammatory agent.

Finally, the structural similarity to certain antiviral and antibacterial agents suggests a potential role in infectious diseases . Preclinical screening against a range of viral and bacterial pathogens will be the first step in exploring this possibility. Subsequent studies will focus on determining its mechanism of antimicrobial action and its efficacy in animal models of infection.

Table 1: Potential Therapeutic Indications for (2-(4-Fluorophenyl)acetyl)serine Based on Preclinical Hypotheses

| Therapeutic Area | Rationale for Exploration | Key Preclinical Models |

|---|---|---|

| Oncology | Interference with serine metabolism in cancer cells. | Cancer cell line screening, xenograft and patient-derived xenograft (PDX) models. |

| Neurodegenerative Diseases | Potential for blood-brain barrier penetration and neuroprotective effects. | In vitro neuronal cell culture models, animal models of Alzheimer's and Parkinson's disease. |

| Inflammatory Diseases | Anti-inflammatory potential of the N-acyl-serine scaffold. | In vitro immune cell assays, animal models of arthritis and inflammatory bowel disease. |

| Infectious Diseases | Structural similarities to known antimicrobial agents. | In vitro antimicrobial susceptibility testing, animal models of bacterial and viral infections. |

Design of Advanced Drug Delivery Systems for Preclinical Applications

To maximize the therapeutic potential of (2-(4-Fluorophenyl)acetyl)serine in preclinical studies, the development of advanced drug delivery systems is paramount. These systems can improve the compound's solubility, stability, and biodistribution, ultimately enhancing its efficacy and reducing potential off-target effects.

Liposomal formulations represent a versatile approach for encapsulating both hydrophilic and hydrophobic compounds. For (2-(4-Fluorophenyl)acetyl)serine, liposomes could improve its circulation time in the bloodstream and facilitate its accumulation at specific target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. Preclinical development will involve optimizing the lipid composition, size, and surface charge of the liposomes to achieve the desired pharmacokinetic profile.

Nanoparticles , including polymeric nanoparticles and solid lipid nanoparticles, offer another promising avenue for drug delivery. These systems can be engineered to release the encapsulated compound in a controlled manner, providing sustained therapeutic levels over an extended period. The surface of nanoparticles can also be functionalized with targeting ligands, such as antibodies or peptides, to enable specific delivery to diseased cells or tissues, thereby increasing efficacy and minimizing systemic toxicity.

Prodrug strategies will also be explored to enhance the delivery of (2-(4-Fluorophenyl)acetyl)serine. This approach involves chemically modifying the parent compound to create an inactive derivative that is converted to the active form at the target site. For instance, the serine hydroxyl group could be esterified with a promoiety that is cleaved by specific enzymes overexpressed in tumor tissues or inflamed joints. This would allow for targeted drug release and a reduction in systemic exposure.

Table 2: Advanced Drug Delivery Systems for Preclinical Evaluation of (2-(4-Fluorophenyl)acetyl)serine

| Delivery System | Potential Advantages | Key Preclinical Evaluation Parameters |

|---|---|---|

| Liposomes | Improved solubility, prolonged circulation, passive targeting to tumors. | Encapsulation efficiency, in vitro release kinetics, in vivo pharmacokinetics and biodistribution. |

| Nanoparticles | Controlled release, potential for active targeting, enhanced stability. | Particle size and stability, drug loading capacity, cellular uptake and cytotoxicity. |

| Prodrugs | Targeted drug release, improved membrane permeability, reduced systemic toxicity. | In vitro and in vivo conversion to the active drug, pharmacokinetic profile of the prodrug and parent compound. |

Investigation of Synergistic Effects with Other Research Compounds

The complexity of many diseases often necessitates combination therapies to achieve optimal therapeutic outcomes. Future preclinical studies will investigate the potential synergistic effects of (2-(4-Fluorophenyl)acetyl)serine when co-administered with other established or experimental research compounds.

In the context of cancer , combination therapy is a standard of care. (2-(4-Fluorophenyl)acetyl)serine could be evaluated in combination with conventional chemotherapeutic agents, targeted therapies, or immunotherapies. For example, by potentially inhibiting a key metabolic pathway, it might sensitize cancer cells to the cytotoxic effects of other drugs. Preclinical studies will utilize in vitro cell-based assays to determine the nature of the interaction (synergistic, additive, or antagonistic) and in vivo tumor models to assess the efficacy of the combination.

For neurodegenerative diseases , a multi-pronged therapeutic approach is often required. (2-(4-Fluorophenyl)acetyl)serine could be combined with compounds that target different pathological mechanisms, such as amyloid-beta aggregation inhibitors in Alzheimer's disease or dopamine agonists in Parkinson's disease. The goal of these preclinical combination studies would be to achieve a greater neuroprotective effect than either compound alone.

In the treatment of inflammatory diseases , combining (2-(4-Fluorophenyl)acetyl)serine with non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) could lead to enhanced anti-inflammatory activity with potentially lower doses of each compound, thereby reducing the risk of side effects.

Unraveling Unexplored Biological Pathways Influenced by (2-(4-Fluorophenyl)acetyl)serine

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which (2-(4-Fluorophenyl)acetyl)serine exerts its biological effects. A deep understanding of its interactions with cellular components is crucial for its rational development as a therapeutic agent.

Target identification studies will be a key focus. Techniques such as affinity chromatography, chemical proteomics, and computational modeling will be employed to identify the primary protein targets of the compound. Once potential targets are identified, their interaction with (2-(4-Fluorophenyl)acetyl)serine will be validated using biophysical and biochemical assays.

Omics technologies , including transcriptomics, proteomics, and metabolomics, will provide a global view of the cellular changes induced by the compound. By analyzing the alterations in gene expression, protein levels, and metabolite profiles, researchers can identify the biological pathways that are significantly modulated. This information will be invaluable in understanding the compound's mechanism of action and may also reveal novel therapeutic opportunities.

For instance, if transcriptomic analysis reveals the upregulation of genes involved in antioxidant defense, it would suggest a potential role for the compound in combating oxidative stress, a common feature of many diseases. Similarly, metabolomic profiling might uncover changes in central carbon metabolism, providing insights into its effects on cellular energy production.

Development of Next-Generation Analogues with Enhanced Pharmacological Properties (Preclinical)

Based on the structure-activity relationship (SAR) data obtained from the initial preclinical studies of (2-(4-Fluorophenyl)acetyl)serine, medicinal chemists will embark on the design and synthesis of next-generation analogues with improved pharmacological properties. The goal of this iterative process is to optimize the compound's potency, selectivity, and pharmacokinetic profile.

Modifications to the 4-fluorophenyl group could involve altering the position of the fluorine atom or introducing other substituents to enhance target binding affinity or modulate metabolic stability.

Alterations to the acetylserine moiety could include replacing the acetyl group with other acyl groups or modifying the serine backbone to improve enzymatic stability or cellular uptake.

Each newly synthesized analogue will undergo a rigorous preclinical evaluation process, including in vitro activity screening and in vivo pharmacokinetic and efficacy studies. This iterative cycle of design, synthesis, and testing is essential for identifying a lead candidate with the optimal balance of properties for further development.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-(4-Fluorophenyl)acetyl)serine?

Methodological Answer:

The synthesis typically involves coupling 2-(4-fluorophenyl)acetic acid with serine via an amide bond. A common approach is to activate the carboxylic acid group of 2-(4-fluorophenyl)acetic acid using carbodiimide reagents (e.g., EDC or DCC) in the presence of a coupling agent like HOBt to minimize racemization. The reaction proceeds under anhydrous conditions in solvents such as DMF or dichloromethane. Post-reaction purification via column chromatography or recrystallization ensures product purity. Structural analogs, such as ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate, have employed similar esterification/activation strategies .

Basic: How can researchers confirm the structural integrity and purity of (2-(4-Fluorophenyl)acetyl)serine?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR can verify the presence of the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the serine backbone (α-proton at δ 3.8–4.2 ppm). F NMR is critical for confirming fluorine substitution .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm the amide bond.

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H] ion) assess purity and molecular weight .

Advanced: How can computational tools guide the design of (2-(4-Fluorophenyl)acetyl)serine derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Build Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and electronic parameters to predict bioactivity. For example, QSAR studies on 2-(4-fluorophenyl)imidazol-5-ones identified steric and electronic factors critical for anti-cancer activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or receptors) using software like AutoDock. Derivatives of fluorophenyl compounds have shown high binding affinities to Polo-like kinase 1 (Plk1), suggesting similar strategies for optimizing serine conjugates .

Advanced: What experimental strategies address discrepancies in biological activity data for fluorophenyl-containing compounds?

Methodological Answer:

- Dose-Response Curves : Repeat assays across multiple cell lines or enzymatic systems to rule out cell-specific effects. For example, 2-(4-fluorophenyl) derivatives exhibited varying IC values in MCF-7 vs. HeLa cells .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess whether inconsistent activity arises from rapid metabolism.

- Orthogonal Validation : Confirm results with techniques like SPR (surface plasmon resonance) for binding affinity or CRISPR-mediated gene knockout to verify target specificity .

Advanced: How does the fluorophenyl moiety influence the physicochemical properties of serine derivatives?

Methodological Answer:

- Lipophilicity : The 4-fluorophenyl group increases logP, enhancing membrane permeability. This can be quantified via shake-flask or chromatographic methods (e.g., HPLC logk).

- Electron-Withdrawing Effects : Fluorine’s inductive effect stabilizes adjacent carbonyl groups, as seen in 2-(4-fluorophenyl)-2-oxoacetic acid derivatives, potentially altering reactivity or binding kinetics .

- Stereochemical Impact : The acetyl-serine linkage may introduce chiral centers; circular dichroism (CD) or chiral HPLC can assess enantiomeric purity .

Basic: What safety precautions are essential when handling (2-(4-Fluorophenyl)acetyl)serine?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust/aerosol formation.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Structural analogs like 2-[(4-fluorophenyl)thio]acetic acid require similar precautions .

Advanced: What in vitro assays are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.

- Anticancer Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., MCF-7, A549). Fluorophenyl-containing imidazolones showed IC values <10 μM in breast cancer models .

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to test inhibition of proteases or kinases.

Advanced: How can researchers optimize solubility and bioavailability of (2-(4-Fluorophenyl)acetyl)serine?

Methodological Answer:

- Prodrug Design : Introduce ester or phosphate groups (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate) to enhance solubility, followed by enzymatic cleavage in vivo .

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures in preclinical formulations.

- Salt Formation : React with HCl or sodium to form water-soluble salts, as demonstrated for related acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.